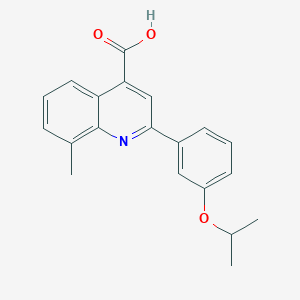

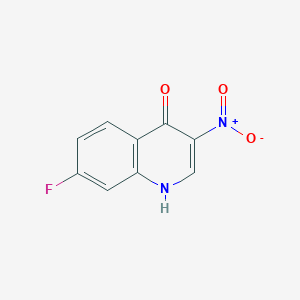

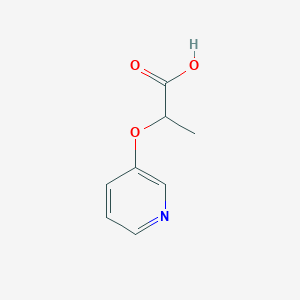

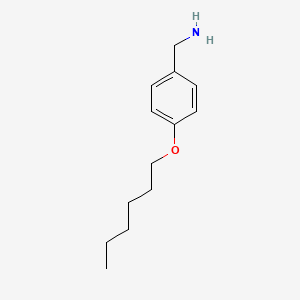

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid, or 2-IPQC, is a novel compound with a wide range of applications in the scientific research field. It is a member of the quinoline family and has a unique structure that enables it to interact with a variety of compounds in different ways. The purpose of

Aplicaciones Científicas De Investigación

Therapeutic Applications of Chlorogenic Acid

Chlorogenic Acid (CGA), a phenolic compound with a structure related to quinoline derivatives, has been extensively studied for its biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. These effects suggest CGA's potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity, highlighting the significance of phenolic compounds in medicinal research (Naveed et al., 2018).

Biological Activities of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) derivatives are known for their antimicrobial, anticancer, and antifungal effects. The synthesis and biological activity studies of these compounds demonstrate their potential as lead compounds for developing drugs with good efficacy and low toxicity. These derivatives serve as building blocks for pharmacologically active scaffolds, offering therapeutic value against numerous diseases, including cancer (Saadeh et al., 2020).

8-Hydroxyquinolines in Medicinal Chemistry

The 8-HQ moiety has been a focus of medicinal chemists due to its significant biological activities. Research into synthetic modification of 8-HQ aims to develop potent drug molecules for various life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives further enhance their potential as drug candidates (Gupta et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), related to quinoline derivatives, have been studied for their therapeutic activities, particularly in cancer and central nervous system disorders. The success in drug discovery for these areas underscores the importance of quinoline and isoquinoline scaffolds in medicinal chemistry and highlights potential avenues for infectious disease treatments (Singh & Shah, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(22)23)16-9-4-6-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSUGMKCRRWQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

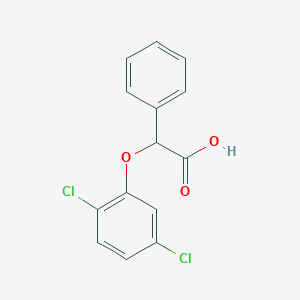

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)